molecular formula C12H8N2O5 B12459426 Bis[m-nitrophenyl]ether CAS No. 38490-83-4

Bis[m-nitrophenyl]ether

Cat. No.: B12459426
CAS No.: 38490-83-4
M. Wt: 260.20 g/mol
InChI Key: QYBOKWQLGVZMHF-UHFFFAOYSA-N
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Description

1-Nitro-3-(3-nitrophenoxy)benzene is an aromatic compound characterized by the presence of two nitro groups and an ether linkage between two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-3-(3-nitrophenoxy)benzene can be synthesized through a multi-step process involving the nitration of phenol derivatives. One common method involves the reaction of 1-bromo-3-nitrobenzene with resorcinol in the presence of anhydrous potassium carbonate under reflux conditions . The reaction typically proceeds as follows:

  • Dissolve resorcinol in a suitable solvent such as dimethylformamide (DMF).
  • Add anhydrous potassium carbonate to the solution.
  • Introduce 1-bromo-3-nitrobenzene to the reaction mixture.
  • Reflux the mixture for several hours until the desired product is formed.
  • Purify the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 1-Nitro-3-(3-nitrophenoxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents such as halogens or alkyl groups.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-Amino-3-(3-aminophenoxy)benzene.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Quinones and other oxidized products.

Scientific Research Applications

1-Nitro-3-(3-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Nitro-3-(3-nitrophenoxy)benzene involves its interaction with molecular targets through its nitro and ether functional groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as proteins and nucleic acids. The ether linkage provides structural stability and influences the compound’s reactivity and solubility.

Comparison with Similar Compounds

1-Nitro-3-(3-nitrophenoxy)benzene can be compared with other nitro-substituted aromatic compounds:

    1-Nitro-4-(4-nitrophenoxy)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    1-Nitro-2-(2-nitrophenoxy)benzene:

    1-Nitro-3-(4-nitrophenoxy)benzene: Similar compound with different positioning of nitro groups, affecting its chemical behavior.

Properties

CAS No.

38490-83-4

Molecular Formula

C12H8N2O5

Molecular Weight

260.20 g/mol

IUPAC Name

1-nitro-3-(3-nitrophenoxy)benzene

InChI

InChI=1S/C12H8N2O5/c15-13(16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(17)18/h1-8H

InChI Key

QYBOKWQLGVZMHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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